H-Pro-his-ala-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O4/c1-8(14(22)23)18-13(21)11(5-9-6-15-7-17-9)19-12(20)10-3-2-4-16-10/h6-8,10-11,16H,2-5H2,1H3,(H,15,17)(H,18,21)(H,19,20)(H,22,23)/t8-,10-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYNRYREGPAOAK-LSJOCFKGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for H Pro His Ala Oh and Its Derivatives
Solid-Phase Peptide Synthesis (SPPS) Applications
Solid-phase peptide synthesis (SPPS) remains a cornerstone of peptide chemistry, offering advantages in terms of rapid reaction cycles and simplified purification by filtration. The growing peptide chain is covalently attached to an insoluble polymer support, allowing for the use of excess reagents to drive reactions to completion, with by-products and excess reagents being washed away.
The Fmoc/tert-butyl (Fmoc/tBu) strategy is the dominant approach in modern SPPS due to its mild deprotection conditions and orthogonal nature compared to side-chain protecting groups, which are typically acid-labile ( bachem.com, csic.es, iris-biotech.de).
Challenges and Optimization: The incorporation of proline and histidine into a growing peptide chain requires careful optimization. Proline, with its secondary amine, exhibits lower reactivity compared to primary amines, potentially leading to incomplete coupling ( mesalabs.com, biotage.com). Furthermore, proline's proximity to the C-terminus or specific sequences can promote diketopiperazine (DKP) formation, leading to deletion sequences ( sci-hub.se, biosynth.com, mesalabs.com). To mitigate this, double coupling steps after proline residues or the use of pseudoproline dipeptides, which can prevent aggregation and DKP formation, are often employed ( biotage.com, acs.org).
Histidine poses challenges primarily related to epimerization (racemization) during the activation and coupling steps, particularly with certain coupling reagents ( rsc.org, nih.gov, cem.com). The imidazole (B134444) ring of histidine requires protection, commonly with trityl (Trt) or tert-butyloxycarbonyl (Boc) groups, to prevent side reactions ( rsc.org, nih.gov, cem.com, google.com). While strategies for using unprotected histidine are emerging, they often require specific coupling reagents and conditions ( rsc.org).
Coupling Reagents and Optimization: A wide array of coupling reagents are available, each with varying efficiencies and propensities for racemization. Common choices include phosphonium-based reagents like PyBOP, uronium/aminium-based reagents like HBTU, HATU, and TBTU, and carbodiimides such as DIC (diisopropylcarbodiimide) often paired with additives like Oxyma Pure or HOBt ( rsc.org, nih.gov, bachem.com, rsc.org, sigmaaldrich.com, tandfonline.com, luxembourg-bio.com). For sequences containing histidine and proline, optimizing coupling reagent choice, reagent excess (typically 4-6 equivalents), and reaction concentration (e.g., 0.5 M) is crucial ( rsc.org, biotage.com). For instance, DIC/Oxyma Pure offers efficient coupling with reduced racemization and is considered a greener option ( rsc.org, nih.gov, bachem.com).
| Coupling Reagent/Additive | Histidine Racemization (%) | Proline Coupling Efficiency | Notes |
| DIC/Oxyma Pure | Low | High | Efficient, greener option, suitable for unprotected histidine ( rsc.org) |
| HBTU/HOBt | Moderate | High | Widely used, potential for His racemization needs monitoring ( rsc.org) |
| HATU/HOAt | Low | Very High | Highly efficient, good for difficult couplings ( bachem.com) |
| PyBOP | Moderate | High | Effective, can be used with unprotected histidine ( rsc.org) |
Table 1: Representative coupling reagent efficiencies for histidine and proline incorporation in Fmoc-SPPS. Specific values can vary based on sequence and experimental conditions.
The tert-butyloxycarbonyl (Boc) strategy, employing Boc for Nα-protection and benzyl (B1604629) (Bzl) or related groups for side-chain protection, was the original method developed for SPPS ( bachem.com, iris-biotech.de). While effective, it requires harsher deprotection conditions, typically using strong acids like trifluoroacetic acid (TFA) or hydrogen fluoride (B91410) (HF), which can be incompatible with certain sensitive amino acid side chains or modifications ( sigmaaldrich.com, bachem.com, csic.es). Although Fmoc-SPPS is generally preferred due to milder conditions and better orthogonality, the Boc strategy remains relevant for specific applications or when existing protocols mandate its use ( bachem.com, iris-biotech.de).
The choice of resin is critical for successful SPPS, influencing loading capacity, cleavage conditions, and the prevention of side reactions. For peptides with a free C-terminus, Wang resin and 2-Chlorotrityl (2-CTC) resin are commonly employed ( bachem.com). 2-CTC resin is particularly advantageous for sequences containing proline or histidine, as its structure helps to prevent DKP formation and minimizes side reactions associated with these amino acids ( biosynth.com, researchgate.net). Rink Amide resins are used when a C-terminal amide is desired ( researchgate.net, mdpi.com).
Loading efficiency, defined as the amount of the first amino acid attached per gram of resin, directly impacts the maximum peptide yield. This efficiency can vary depending on the resin, the linker, and the amino acid itself. For instance, proline loading can sometimes be lower than for other amino acids on certain resins ( sigmaaldrich.com).
| Resin Type | C-terminus Capability | Key Features | Suitability for Pro | Suitability for His |
| Wang Resin | Free Carboxylic Acid | Acid-labile linker, widely used for C-terminal acids ( bachem.com) | Good | Good |
| 2-Chlorotrityl Resin | Free Carboxylic Acid | Mild acid cleavage, prevents DKP formation, minimizes side reactions with Pro/His ( biosynth.com, researchgate.net) | Excellent | Very Good |
| Rink Amide Resin | Amide | Cleaves to yield C-terminal amides, common for Fmoc-SPPS ( researchgate.net, mdpi.com) | Good | Good |
| MBHA Resin | Amide | Commonly used for Boc-SPPS, but also for Fmoc-SPPS ( peptide.com) | Good | Good |
Table 2: Common resins used in SPPS and their suitability for peptides containing proline and histidine.
Automated peptide synthesizers significantly enhance the efficiency and reproducibility of SPPS. These instruments manage the sequential addition of reagents, washing steps, and deprotection cycles, allowing for rapid synthesis with minimal manual intervention ( bachem.com, iris-biotech.de). Standard automated cycles involve Fmoc deprotection (e.g., using piperidine (B6355638) in DMF), followed by washing, coupling of the next Fmoc-amino acid using a chosen coupling reagent and base, and further washing ( rsc.org, google.com).
Enhancements for challenging sequences, such as those containing proline or histidine, include:
Increased Reagent Concentrations and Equivalents: Using higher concentrations of amino acids and coupling reagents (e.g., 0.5 M solutions, 4-6 equivalents) can drive reactions to completion more effectively ( rsc.org, biotage.com).
Double Coupling: Performing a second coupling step for difficult-to-couple amino acids, especially after proline, can improve yields and reduce deletion sequences ( biotage.com).
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides can improve the solubility of growing peptide chains and prevent aggregation, facilitating synthesis of complex sequences ( acs.org).
Solution-Phase Peptide Synthesis Techniques
While SPPS is prevalent, solution-phase peptide synthesis (LPPS) remains a viable and sometimes preferred method, particularly for large-scale production or when intermediate purification is critical.
The mixed anhydride (B1165640) method is a well-established technique in solution-phase peptide synthesis for forming peptide bonds. This method involves the activation of the carboxyl group of a protected amino acid by reacting it with an acid chloride, typically a chloroformate like isobutyl chloroformate (IBCF) or ethyl chloroformate, in the presence of a tertiary amine base ( thieme-connect.de, google.com, cdnsciencepub.com). This reaction generates a highly reactive mixed anhydride intermediate.
For the synthesis of H-Pro-His-Ala-OH, one could envision activating Fmoc-Ala-OH with IBCF and a base like N-methylmorpholine (NMM) at low temperatures (e.g., -15°C to 0°C) to form the mixed anhydride. This activated species would then be reacted with the free amine of Fmoc-His-Pro-OH. The choice of base is important, with NMM often preferred over triethylamine (B128534) (TEA) to minimize urethane (B1682113) formation, a common side reaction where the amine attacks the anhydride's carbonyl group instead of the peptide bond formation ( thieme-connect.de, cdnsciencepub.com). Tetrahydrofuran (THF) is a frequently used solvent, though DMF and dichloromethane (B109758) (DCM) are also employed ( thieme-connect.de, cdnsciencepub.com).
| Activating Agent | Amino Acid Derivative | Base | Solvent | Temperature (°C) | Coupling Time | Yield (%) | Racemization (%) | Notes |
| Isobutyl chloroformate | Fmoc-Ala-OH | NMM | THF | -15 to 0 | 1-2 hours | 80-90 | Low | Classic method, minimizes urethane formation ( thieme-connect.de, cdnsciencepub.com) |
| Ethyl chloroformate | Fmoc-Ala-OH | NMM | THF | -15 to 0 | 1-2 hours | 75-85 | Low | Alternative activating agent ( thieme-connect.de, cdnsciencepub.com) |
| Isobutyl chloroformate | Fmoc-Ala-OH | TEA | DCM | -15 to 0 | 1-2 hours | 70-80 | Moderate | TEA can lead to higher urethane formation ( cdnsciencepub.com) |
| Isobutyl chloroformate | Fmoc-Ala-OH | NMM | DMF | -15 to 0 | 1-2 hours | 80-90 | Low | DMF can be used, but THF is often preferred ( cdnsciencepub.com) |
| Isobutyl chloroformate | Fmoc-Ala-OH | NMM | THF | Room Temp. | 1-2 hours | 70-80 | Moderate | Higher temperatures can increase side reactions ( google.com, cdnsciencepub.com) |
Table 3: Parameters and typical outcomes for mixed anhydride tripeptide synthesis. Data are representative and may vary.
While effective, the mixed anhydride method requires careful control of reaction conditions to prevent disproportionation of the mixed anhydride to symmetrical anhydrides and to minimize urethane formation and racemization, especially with sensitive amino acids like histidine ( thieme-connect.de, cdnsciencepub.com).
Compound List
this compound
Fmoc-Ala-OH
Fmoc-His-OH
Fmoc-His(Trt)-OH
Fmoc-His(Boc)-OH
Fmoc-Pro-OH
Fmoc-His-Pro-OH
2-Chlorotrityl chloride resin (2-CTC resin)
Wang resin
Rink Amide resin
MBHA resin
Diisopropylcarbodiimide (DIC)
Dicyclohexylcarbodiimide (DCC)
Oxyma Pure
1-Hydroxybenzotriazole (B26582) (HOBt)
1-Hydroxy-7-azabenzotriazole (B21763) (HOAt)
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
PyBOP (Benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate)
TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)
Isobutyl chloroformate (IBCF)
Ethyl chloroformate
N-methylmorpholine (NMM)
Triethylamine (TEA)
Piperidine
Dimethylformamide (DMF)
Tetrahydrofuran (THF)
Dichloromethane (DCM)
Trifluoroacetic acid (TFA)
Hydrogen fluoride (HF)
tert-butyloxycarbonyl (Boc)
Benzyloxycarbonyl (Cbz)
Trityl (Trt)
tert-Butyl (tBu)
Trifluoroacetic acid (TFA)
N-methylpiperidine
Pseudoproline dipeptides
Activated Ester Approaches for Controlled Coupling
Activated ester approaches are a cornerstone of controlled peptide bond formation, offering a means to facilitate coupling reactions with reduced side reactions, such as racemization. These methods involve pre-activating the carboxyl group of an amino acid or peptide fragment, typically by converting it into an ester derivative that is more reactive towards nucleophilic attack by the amine group of the next residue. Common activated esters include N-hydroxysuccinimide (NHS) esters and pentafluorophenyl (Pfp) esters. The formation of these activated intermediates allows for efficient coupling under mild conditions, which is particularly beneficial when dealing with sensitive amino acids or complex sequences. For instance, enol esters derived from 1-phenylpyrazolin-5-one have been developed for efficient coupling in solid-phase peptide synthesis (SPPS), offering stability and ease of preparation google.com. While activated esters can provide high purity and clean couplings, their reactivity can also lead to instability in solution, necessitating careful storage and handling google.com.
Role of Coupling Reagents (e.g., DIC, HBTU) and Additives (e.g., HOBt)
The efficiency and fidelity of peptide bond formation are significantly influenced by the choice of coupling reagents and additives. Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC) and N,N'-dicyclohexylcarbodiimide (DCC), are widely used to activate carboxylic acids for amide bond formation peptide.comglobalresearchonline.netuni-kiel.de. DIC is often preferred in solid-phase synthesis due to the solubility of its urea (B33335) byproduct, facilitating easier removal compared to the less soluble byproduct of DCC peptide.combachem.com.
To mitigate racemization, which is a critical concern, especially with amino acids like histidine, additives such as 1-hydroxybenzotriazole (HOBt) are commonly employed peptide.comglobalresearchonline.netuni-kiel.de. HOBt forms active OBt esters with the activated carboxyl group, which then couple with amines with reduced epimerization peptide.com. Other additives like 1-hydroxy-7-azabenzotriazole (HOAt) can offer even greater efficiency and racemization suppression uni-kiel.desigmaaldrich.com.
Uronium and phosphonium-based reagents, such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are highly efficient coupling agents that react rapidly with minimal racemization, especially when used with additives like HOBt or HOAt peptide.comsigmaaldrich.com. These reagents are particularly valuable for difficult couplings, including those involving sterically hindered amino acids or sensitive residues like histidine, where the imidazole ring can potentially cause side reactions if not handled appropriately peptide.compeptide.com.
Data Table 1: Common Peptide Coupling Reagents and Additives
| Reagent/Additive | Type | Key Features | Potential Drawbacks |
| DIC | Carbodiimide | Soluble urea byproduct, suitable for SPPS. | Can cause racemization without additives. |
| DCC | Carbodiimide | Insoluble urea byproduct, useful in solution phase. | Insoluble byproduct problematic for SPPS. Can cause racemization without additives. |
| HOBt | Additive | Suppresses racemization, enhances coupling rate by forming active esters. | Can be explosive; less effective than HOAt. |
| HOAt | Additive | Superior racemization suppression and rate enhancement compared to HOBt due to anchimeric assistance. | More expensive than HOBt. |
| HBTU | Uronium | Efficient coupling, minimal racemization with additives. | Can cause guanidinylation of N-terminal amino group; potentially explosive. |
| HATU | Uronium | Highly reactive, excellent for hindered couplings, minimal racemization. | More expensive than HBTU; can cause guanidinylation. |
| PyBOP | Phosphonium | Effective coupling, generates less hazardous byproducts than BOP. | Can cause guanidinylation; potentially explosive. |
Chemoselective Ligation Techniques in Complex Peptide Assembly
Chemoselective ligation techniques enable the joining of peptide fragments under mild, specific conditions, often without the need for protecting groups on the reacting termini, thereby forming native peptide bonds sci-hub.sechimia.chresearchgate.netnih.govrsc.org. Native Chemical Ligation (NCL) is a prominent example, involving the reaction between a peptide with an N-terminal cysteine residue and a peptide with a C-terminal thioester chimia.chresearchgate.netrsc.org. This reaction proceeds via a transthioesterification followed by an acyl shift, yielding a native peptide bond. While NCL typically requires an N-terminal cysteine, other chemoselective ligation methods, such as oxime ligation, hydrazone ligation, and azide-alkyne cycloaddition, offer alternative strategies for joining peptide fragments, often creating non-peptide linkages or requiring specific functional groups on the fragments sci-hub.sechimia.chresearchgate.net. These techniques are invaluable for assembling large peptides and proteins, or for incorporating modified peptide segments into complex structures.
Post-Synthetic Modification and Derivatization Research
Post-synthetic modification involves altering a peptide after its initial synthesis, allowing for the introduction of new functionalities, improved properties, or specific labeling for analytical purposes abyntek.comntu.ac.ukqyaobio.comchinesechemsoc.org. This field is vital for creating peptides with enhanced stability, altered biological activity, or for use as molecular probes.
Site-Specific Labeling for Analytical Studies
Site-specific labeling is a critical technique for tracking peptides and proteins in biological systems or for detailed analytical characterization. This can be achieved through various chemical strategies. For instance, fluorescent dyes, biotin (B1667282) tags, or stable isotopes can be covalently attached to specific sites on the peptide qyaobio.comsilantes.comresearchgate.net. Methods include conjugating labels via reactive side chains (e.g., cysteine, lysine), or employing bioorthogonal chemistries like click chemistry (azide-alkyne cycloaddition) or oxime formation, which react selectively with introduced functional groups researchgate.netnih.gov. Stable isotope labeling, using isotopes like ¹³C or ¹⁵N, is particularly useful for mass spectrometry-based quantitative proteomics and metabolic studies, allowing for precise tracking and quantification of peptides and their metabolites silantes.com. The incorporation of these labels at specific positions ensures that the peptide's native structure and function are minimally perturbed, facilitating accurate biological interpretation silantes.comresearchgate.net.
Data Table 2: Site-Specific Labeling Strategies
| Labeling Strategy | Method/Chemistry | Application | Example Tags/Probes |
| Fluorescent Labeling | Amide coupling, click chemistry, thiol-maleimide chemistry | Protein localization, fluorescence-based assays, Western blotting. | Fluorescein, Rhodamine, Cyanine dyes |
| Biotinylation | Avidin-biotin interaction, enzyme-mediated (e.g., BirA ligase) | Affinity purification, protein-protein interaction studies, Western blotting. | Biotin |
| Stable Isotope Labeling | Incorporation of ¹³C, ¹⁵N, ²H during synthesis (SPPS or recombinant) | Mass spectrometry (MS), NMR spectroscopy for quantitative proteomics, metabolic studies, drug development. | ¹³C-Alanine, ¹⁵N-Histidine, Deuterated amino acids |
| Click Chemistry | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Conjugation of probes, drug delivery, bioconjugation. | Azides, Alkynes, Triazoles |
| Oxime Ligation | Reaction between aminooxy and carbonyl groups | Peptide conjugation, radiolabeling (e.g., ¹⁸F), bioconjugation. | Aminooxy-peptides, Aldehyde-containing probes |
Incorporation of Non-Canonical Amino Acids
The incorporation of non-canonical amino acids (ncAAs) into peptide sequences offers a powerful route to diversify peptide structures and enhance their properties, such as stability, bioactivity, and resistance to proteolysis frontiersin.orgfrontiersin.orgnih.govpreprints.org. These can include D-amino acids, N-methylated amino acids, or amino acids with modified side chains. This incorporation can be achieved through chemical synthesis methods like SPPS, where protected ncAAs are used as building blocks preprints.orgmdpi.com. Alternatively, genetic code expansion (GCE) techniques in vivo or cell-free protein synthesis (CFPS) systems allow for the site-specific incorporation of ncAAs into peptides and proteins using engineered orthogonal tRNA synthetase-tRNA pairs frontiersin.orgnih.govpreprints.org. This approach is particularly valuable for creating peptides with novel functionalities or improved pharmacological profiles, such as enhanced protease resistance or altered binding affinities.
Structural Characterization and Biophysical Analysis in Research
Conformational Studies of H-Pro-His-Ala-OH in Solution
Understanding the conformational preferences of this compound in an aqueous environment is crucial for elucidating its function. The presence of a proline residue is known to significantly influence the folding of a peptide chain. nih.gov Studies on model peptides containing proline have shown that its position can either favor or disfavor folded structures like β-turns. nih.gov Specifically, a proline at the second position of a tetrapeptide, analogous to its position in Pro-His-Ala, often promotes the formation of a β-turn conformation. nih.gov
The peptide bond preceding the proline residue (the His-Pro bond in this case) can exist in either a cis or trans conformation. While the trans form is energetically favored for most peptide bonds, the energy difference between cis and trans is much smaller for X-Pro bonds, leading to a significant population of the cis isomer in solution. This cis-trans isomerization is a key factor in the conformational dynamics of proline-containing peptides and can be a rate-limiting step in protein folding. Molecular dynamics simulations on the related Ala-Pro dipeptide have explored the distinct conformational dynamics of both trans and cis isomers in water. researchgate.net
Spectroscopic Methods in Peptide Structural Elucidation
Advanced spectroscopic techniques are indispensable for a detailed, atomic-level analysis of peptide structure in solution, moving beyond simple identification to explore complex conformational ensembles.
Circular Dichroism (CD) Spectroscopy is highly sensitive to the secondary structure of peptides. The technique measures the differential absorption of left and right circularly polarized light by chiral molecules. The resulting spectrum provides information on the presence of ordered structures like α-helices, β-sheets, and β-turns. nih.gov For a short and flexible peptide like this compound, CD spectra can indicate the presence of turn-like conformations, which are often favored by the Pro-His sequence. nih.gov In studies of similar short peptides, CD has been used to identify and quantify helical content, with characteristic double minima around 208 and 222 nm. nih.gov A combined strategy using experimental CD and computational techniques has been effectively used to investigate the chiroptical properties and screw-sense preference of tripeptides containing a Pro-Pro-Ala sequence. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy is a premier tool for determining the three-dimensional structure and dynamics of peptides in solution. nih.govias.ac.in For this compound, a combination of one-dimensional and two-dimensional NMR experiments would be employed.
Chemical Shifts: The deviation of 1H, 13C, and 15N chemical shifts from random coil values can provide initial evidence for the presence of specific secondary structures. nih.gov
Nuclear Overhauser Effect (NOE): NOE data provides through-space distance constraints between protons that are close to each other (< 5 Å), which is fundamental for defining the peptide's 3D fold.
Scalar Coupling Constants (J-couplings): Three-bond J-couplings (e.g., 3JHNα) are related to dihedral angles via the Karplus equation and are used to restrain backbone torsion angles (φ).
Temperature Coefficients: The temperature dependence of amide proton chemical shifts can help identify protons involved in stable intramolecular hydrogen bonds, as they exhibit smaller changes with temperature. ias.ac.in
These NMR-derived parameters serve as constraints for generating an ensemble of structures that represents the conformational space sampled by the peptide in solution. mdpi.com
| NMR Parameter | Structural Information Derived | Typical Application for this compound |
| Chemical Shift Index (CSI) | Secondary structure propensity (helix, sheet, turn) | Analyzing Cα and Cβ shifts to predict turn-like structures. |
| 3JHNα Coupling Constants | Backbone dihedral angle (φ) constraints | Determining the φ angle of Histidine and Alanine (B10760859). |
| NOE Connectivities | Inter-proton distances (< 5 Å) | Establishing short-range contacts defining local folds. |
| Amide Temperature Coefficients | Hydrogen bond participation | Identifying if the Alanine NH is involved in a hydrogen bond. |
X-ray Crystallography and Structural Determination of Peptide-Ligand Complexes
X-ray crystallography provides a static, high-resolution picture of a molecule's atomic arrangement in its crystalline state. libretexts.org While no crystal structure for the specific tripeptide this compound appears to be publicly available, crystallographic studies on related dipeptides and their complexes offer valuable insights into their conformational preferences and aggregation patterns.
For instance, the crystal structures of complexes involving L-histidyl-L-alanine and oxalic acid have been determined, revealing closed conformations for the dipeptide molecules. nih.gov Similarly, the structure of the dipeptide N-benzyloxycarbonyl-L-prolyl-D-alanine methyl ester shows a Cγ-endo conformation for the proline ring and a trans peptide bond. nih.gov These studies demonstrate that peptide aggregation in crystals is often governed by main-chain interactions, forming patterns like hydrogen-bonded ribbons. nih.govnih.gov
If this compound were to be crystallized in complex with a ligand, such as a metal ion or a larger receptor molecule, X-ray diffraction would be the definitive method to visualize the precise binding mode and the specific intermolecular interactions (e.g., hydrogen bonds, electrostatic interactions) at the atomic level. frontiersin.org This information is critical in fields like drug design, where understanding protein-ligand interactions is paramount. frontiersin.org
Mechanistic Studies of Enzymatic Interactions
H-Pro-His-Ala-OH as a Substrate for Enzymatic Hydrolysis
Peptide bond hydrolysis is a fundamental process catalyzed by peptidases, which play crucial roles in protein metabolism and signaling. The susceptibility of a peptide bond to enzymatic cleavage is dictated by the amino acid sequence surrounding the scissile bond, as well as the enzyme's active site architecture. Proline residues, in particular, can confer unique structural constraints on peptide chains and significantly influence the susceptibility of adjacent peptide bonds to protease activity nih.govcapes.gov.br. The X-Pro peptide bond, where X is any amino acid, is generally resistant to cleavage by most common proteolytic enzymes dcu.ie.
Dipeptidyl peptidases (DPPs) are a class of enzymes that cleave dipeptides from the N-terminus of polypeptides. Dipeptidyl peptidase IV (DPP IV), for instance, preferentially cleaves after proline (at the P1 position) or alanine (B10760859) residues, and can also hydrolyze substrates with serine, glycine, valine, or leucine (B10760876) at the P1 position, albeit at lower rates cambridge.orgacs.orgresearchgate.nettandfonline.comsci-hub.senih.govnih.govmdpi.comnih.govnih.govacs.org. While this compound has proline at the P2 position (relative to the N-terminus) and histidine at the P1 position, the presence of proline within the sequence is a key factor in recognition by proline-specific peptidases. Enzymes like proline-specific endopeptidases are known to cleave after proline residues nih.govoup.comacs.orggoogle.comexpasy.org. The specific enzymatic hydrolysis of this compound as a substrate has not been extensively detailed in the provided literature, but its proline and histidine residues suggest potential interactions with enzymes that recognize these amino acids.
Investigation of Enzymatic Inhibition Mechanisms
Angiotensin I-Converting Enzyme (ACE) Inhibitory Activity of Related Peptides
Angiotensin I-Converting Enzyme (ACE) is a critical metallopeptidase in the renin-angiotensin system, regulating blood pressure by converting angiotensin I to angiotensin II and inactivating bradykinin (B550075) mdpi.comnih.gov. ACE inhibitors are a well-established class of antihypertensive drugs mdpi.com. Bioactive peptides derived from food proteins have been extensively studied for their ACE inhibitory potential.
Research has indicated that peptides containing proline, histidine, and alanine residues can exhibit ACE inhibitory activity. Specifically, the tripeptide "His-Pro-Ala" was synthesized and investigated for its ACE inhibitory activity acs.org. Another study identified "Ala-Leu-Pro-His-Ala" as an ACE inhibitory peptide with an IC50 of 79 pM tandfonline.com. The presence of proline at the C-terminal position of a peptide is often associated with enhanced ACE inhibitory activity, as it can competitively inhibit ACE activity oup.commdpi.comnih.govnih.govcambridge.org. Hydrophobic amino acids, including proline, leucine, and aromatic residues like tyrosine and phenylalanine, at either the N- or C-terminus, are also crucial for potent ACE inhibition mdpi.comnih.govcambridge.org. Histidine residues are known to interact with the active site of ACE, which contains zinc and histidine residues mdpi.commdpi.commdpi.com.
While specific kinetic data (e.g., IC50) for this compound itself are not detailed in the provided snippets, the synthesis and investigation of the related peptide "His-Pro-Ala" for ACE inhibitory activity highlight the potential of this sequence motif in modulating ACE function.
Table 1: Examples of ACE Inhibitory Peptides and Their Sequences
| Peptide Sequence | Source/Context | IC50 Value | Reference |
| Ile-Leu-Lys-Pro | Duck egg white | 0.355 mM | acs.org |
| Ala-Leu-Pro-His-Ala | Bonito bowels | 79 pM | tandfonline.com |
| Arg-Ala-Asp-His-Pro-Phe-Leu | Egg white | 6.2 µM | nih.gov |
| Tyr-Ala-Glu-Glu-Arg-Tyr-Pro-Ile-Leu | Egg white | 4.7 µM | nih.gov |
| His-Pro-Ala | Synthesized for ACE inhibitory activity | Not specified | acs.org |
Modulation of Other Protease Activities
Beyond ACE, this compound's sequence is relevant to the activity of other proteases, most notably Dipeptidyl Peptidase IV (DPP IV). DPP IV is a serine protease that cleaves N-terminal dipeptides from peptides with proline or alanine at the penultimate position (P1) cambridge.orgresearchgate.netnih.govmdpi.comacs.org. While this compound has histidine at the P1 position and proline at the P2 position, the presence of proline is a significant recognition feature for DPP IV. Although proline at P2 is not the primary cleavage site for DPP IV, it can influence substrate binding and potentially lead to inhibition or modulation of enzyme activity capes.gov.brcambridge.orgacs.orgresearchgate.nettandfonline.comsci-hub.senih.govnih.govmdpi.comacs.org. Histidine residues are also known to interact with DPP IV acs.org.
Other proteases, such as trypsin, chymotrypsin, and pepsin, exhibit specific cleavage preferences based on amino acid residues at P1 and other positions expasy.orgresearchgate.net. While no direct interaction of this compound with these proteases is specified, the general principles of protease specificity suggest that the sequence Pro-His-Ala could be recognized or influence the activity of various peptidases. For example, proline can inhibit cleavage by certain peptidases researchgate.net.
Allosteric Modulation and Regulation of Enzyme Function
Allosteric modulation involves the binding of a molecule to an enzyme at a site distinct from the active site, leading to a conformational change that alters the enzyme's activity. Direct evidence for this compound acting as an allosteric modulator of any enzyme is not present in the reviewed literature. However, peptides, in general, can engage in interactions with proteins beyond direct substrate binding or active site inhibition researchgate.net. The presence of histidine, known to be involved in catalytic mechanisms and binding interactions in many enzymes acs.orgmdpi.commdpi.com, suggests a potential for broader regulatory roles, although specific allosteric effects of this compound remain to be elucidated.
Specificity and Selectivity in Enzyme-Peptide Recognition
Enzyme-peptide recognition is a complex process governed by the specific interactions between amino acid residues in the peptide and the enzyme's active site or allosteric sites. For Dipeptidyl Peptidase IV (DPP IV), the P1 position is critical, with a strong preference for proline or alanine cambridge.orgacs.orgresearchgate.nettandfonline.comsci-hub.senih.govnih.govmdpi.comacs.org. Hydrophobic and basic residues at the P2 position can enhance cleavage cambridge.orgacs.org. Proline's unique pyrrolidine (B122466) ring and its influence on peptide backbone conformation are key determinants of DPP IV substrate specificity capes.gov.br. Histidine residues can also participate in binding interactions with DPP IV acs.org.
In the context of Angiotensin I-Converting Enzyme (ACE), recognition is strongly influenced by hydrophobic amino acids, particularly proline, at the C-terminal positions oup.commdpi.comnih.govnih.govcambridge.org. The active site of ACE involves histidine residues mdpi.commdpi.commdpi.com. The Pro-His-Ala sequence in this compound presents both proline and histidine, which are known to be important for recognition by ACE, potentially contributing to its inhibitory activity. The specific arrangement of these residues within the tripeptide sequence would dictate the precise nature and strength of these interactions.
Kinetic Analysis of Enzyme-Peptide Interactions
Kinetic analysis of enzyme-peptide interactions involves determining parameters such as Michaelis constant (Km), maximum velocity (Vmax), and inhibition constants (Ki). These parameters provide quantitative insights into the enzyme's affinity for its substrate or inhibitor and its catalytic efficiency. While general kinetic studies on enzymes like prolyl oligopeptidases have been reported, providing values for Km and kcat acs.orgnih.gov, specific kinetic data for this compound interacting with particular enzymes are not extensively detailed in the provided search results.
Studies on ACE inhibitory peptides have reported IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50% tandfonline.comacs.orgnih.gov. For example, related peptides like Ile-Leu-Lys-Pro and Tyr-Ala-Glu-Glu-Arg-Tyr-Pro-Ile-Leu have shown potent ACE inhibition with IC50 values in the micromolar and picomolar ranges, respectively tandfonline.comnih.gov. The specific kinetic parameters (Km, kcat, Ki) for this compound with ACE or other enzymes would require dedicated experimental investigation.
Compound List:
this compound
Receptor Recognition and Signal Transduction Pathways
Ligand-Receptor Binding Affinity Studies
Peptides, including tripeptides like H-Pro-his-ala-OH, can function as ligands that bind to specific receptors on cell surfaces or within cells. This binding is governed by affinity, which quantures the strength of the interaction. Studies on other peptides demonstrate that their structural conformation and the presence of specific amino acid residues, such as histidine and proline, are critical for receptor recognition and binding evitachem.comnih.gov. For instance, research on formyl peptide receptors (FPRs) shows that various peptides, including host-derived non-formyl peptides, can activate these receptors, with preferences for specific receptor subtypes mdpi.com. The affinity of a peptide ligand to its receptor is a key determinant of its biological activity and can be quantified using parameters like dissociation constants (Kd) or inhibition constants (Ki) nih.govuniversiteitleiden.nl. While specific binding affinity data for this compound to particular receptors were not detailed in the provided results, the general understanding is that such studies are fundamental to characterizing peptide function.
Mechanisms of Receptor Activation or Inhibition
Once a peptide binds to a receptor, it can either activate the receptor, leading to downstream signaling (agonist activity), or block its activation by other molecules (antagonist activity) nih.govnih.gov. The mechanism of receptor activation often involves conformational changes in the receptor, which can include dimerization, clustering, or alterations in transmembrane domains nih.gov. For example, G-protein coupled receptors (GPCRs) initiate a cascade of intracellular events upon ligand binding universiteitleiden.nl. Inhibitory receptors, on the other hand, employ mechanisms like tyrosine-based inhibition motifs to dampen cellular responses nih.gov. Peptides derived from receptor transmembrane domains have also been shown to either activate or inhibit target receptors, providing critical insights into receptor function nih.gov. The specific mechanism by which this compound might activate or inhibit a receptor would depend on the target receptor's structure and the peptide's binding mode.
Role in Cellular Signaling Cascades
Cellular signaling cascades are series of chemical reactions within a cell that transmit signals from the cell surface to the nucleus or other cellular compartments, ultimately leading to a specific cellular response wikipedia.org. Peptides can initiate or modulate these cascades. For example, mitogen-activated protein kinase (MAPK) cascades, such as the ERK pathway, are crucial for cell proliferation, survival, and differentiation, and their components can be compartmentalized within different organelles to direct signaling nih.gov. The binding of a peptide to a receptor can trigger the activation of second messengers or intracellular signaling molecules, amplifying the initial signal and propagating it through the cascade wikipedia.org. Research indicates that peptides can influence enzymatic activity and receptor interactions, suggesting a role in modulating these signaling pathways evitachem.com.
Peptide-Protein Interaction Profiling
Beyond receptor binding, peptides can engage in interactions with a multitude of other proteins, influencing their functions. Protein-protein interactions (PPIs) are fundamental to nearly all biological processes biorxiv.orgexplorationpub.com. Computational methods, including machine learning, are increasingly used to predict and profile these interactions, leveraging sequence-based features and other biological data biorxiv.orgnih.gov. These profiling studies aim to map the network of interactions a peptide can participate in, identifying binding partners and the nature of these interactions. Such profiling is essential for understanding the broader biological roles of peptides and their potential as therapeutic agents explorationpub.com. While specific peptide-protein interaction profiles for this compound were not detailed, the general field of peptide-protein interactions is vast and critical for drug discovery.
Design and Synthesis of Peptidomimetics and Analogs for Research
Rational Design Principles for Modified H-Pro-His-Ala-OH Structures
Peptides in solution exist as an ensemble of conformations, and only a specific conformation is typically responsible for biological activity. By constraining the peptide into its bioactive conformation, it is possible to enhance potency and selectivity. nih.gov For this compound, the inherent rigidity of the proline residue already imparts a degree of conformational constraint. nih.gov However, further rigidification can be achieved through several strategies.
One common approach is the introduction of cyclic structures. This can be accomplished by cyclizing the peptide backbone or by incorporating cyclic amino acid analogs. For instance, replacing the alanine (B10760859) residue with a more constrained amino acid, such as aminocycloalkane carboxylic acid, can limit the rotational freedom of the C-terminus. Another strategy involves introducing non-natural amino acids that induce specific secondary structures, like β-turns. upc.edu The insertion of a ferrocene (B1249389) template into a peptide backbone has been shown to induce turn formation and reduce conformational flexibility in Pro-Ala dipeptides. researchgate.net
Computational modeling plays a crucial role in the design of conformationally constrained peptidomimetics. By predicting the low-energy conformations of this compound and its analogs, researchers can identify modifications that are likely to stabilize the desired bioactive fold. chemrxiv.org
| Non-natural Amino Acids | Replacing Ala with Aib (α-aminoisobutyric acid) | Promotes helical or turn conformations. nih.gov |
The peptide backbone is susceptible to enzymatic degradation by proteases. To improve metabolic stability, the amide bonds of this compound can be replaced with non-peptide linkages that are resistant to cleavage. nih.govresearchgate.net These modifications can also influence the conformational properties of the resulting peptidomimetic.
Common amide bond isosteres include reduced amides (ψ[CH₂-NH]), retro-inverso amides (ψ[NH-CO]), and thioamides (ψ[CS-NH]). The synthesis of these analogs involves specialized chemical methods that allow for the site-selective modification of the peptide backbone. nih.gov For example, the introduction of a thioamide bond between histidine and alanine would be expected to increase resistance to certain proteases while potentially altering the hydrogen bonding capacity of the backbone.
Another approach is the incorporation of unnatural amino acids with altered backbone structures, such as β-amino acids or aza-amino acids. Aza-amino acids, where the α-carbon is replaced by a nitrogen atom, can significantly impact the conformational preferences and proteolytic stability of a peptide. researchgate.net
Table 2: Common Backbone Modifications and Their Potential Impact on this compound Analogs
| Modification | Structure | Expected Impact |
|---|---|---|
| Reduced Amide Bond | -CH₂-NH- | Increased flexibility, resistance to proteolysis, altered H-bonding. |
| Thioamide Bond | -CS-NH- | Increased rigidity, resistance to proteolysis, altered H-bonding. |
| Aza-amino Acid | Replacement of Cα with N | Altered backbone conformation, enhanced stability. researchgate.net |
| Retro-inverso Isomer | Reversal of one or more amide bonds | Maintains side-chain topology while altering backbone direction, increased stability. |
The side chains of the amino acid residues in this compound are critical for its interactions with biological targets. nih.gov Systematic modification of these side chains can provide valuable insights into the structure-activity relationships and can be used to fine-tune the properties of the peptide. nih.govresearchgate.net
For the histidine residue, modifications to the imidazole (B134444) ring can alter its pKa, hydrogen bonding capacity, and potential for metal chelation. For example, alkylation or halogenation of the imidazole ring can modulate its electronic properties. mdpi.com The alanine residue, with its small methyl side chain, is often a target for substitution to explore the steric and electronic requirements at this position. Replacing alanine with other amino acids, either natural or unnatural, can significantly impact the peptide's activity and properties. nih.govresearchgate.net The proline residue's side chain can also be modified, for instance, by hydroxylation or fluorination, which can influence the puckering of the pyrrolidine (B122466) ring and the cis-trans isomerization of the X-Pro bond. nih.gov
Alanine scanning, where each residue is systematically replaced by alanine, is a common technique to identify key residues for activity. nih.gov In the case of this compound, replacing proline or histidine with alanine would likely provide significant information about their importance for the peptide's function.
Table 3: Illustrative Side-Chain Modifications for this compound Analogs
| Residue | Modification | Rationale |
|---|---|---|
| Proline | 4-Hydroxyproline | May alter ring pucker and introduce a hydrogen bond donor. nih.gov |
| Histidine | N(τ)-methylhistidine | Blocks one of the nitrogen atoms from participating in hydrogen bonding or protonation. mdpi.com |
| Alanine | D-Alanine | To investigate the stereochemical requirements at this position. nih.gov |
| Alanine | Cyclohexylalanine | To introduce a bulky, hydrophobic group and explore steric tolerance. |
Impact of Stereochemistry on Mimetic Activity
Stereochemistry plays a pivotal role in the biological activity of peptides and their mimetics. nih.govnih.gov The specific three-dimensional arrangement of atoms is crucial for molecular recognition by receptors and enzymes. For this compound, which is composed of L-amino acids, the introduction of D-amino acids can have profound effects on its structure and function.
Replacing an L-amino acid with its D-enantiomer can alter the local backbone conformation and the orientation of the side chain. This can lead to a loss of activity if the original side-chain orientation is critical for binding to a biological target. However, in some cases, the incorporation of a D-amino acid can increase activity by promoting a more favorable bioactive conformation or by increasing resistance to enzymatic degradation. nih.gov
The impact of stereochemistry is not limited to the α-carbon. Chiral centers introduced through side-chain or backbone modifications must also be carefully controlled, as different stereoisomers can exhibit vastly different biological activities. nih.gov The synthesis of stereochemically pure peptidomimetics often requires asymmetric synthesis techniques to ensure that only the desired enantiomer or diastereomer is produced.
| Chiral Side-Chain Modification | Introduction of a chiral center on the histidine side chain | Different stereoisomers could have different binding affinities and activities. nih.gov |
Improving Metabolic Stability for In Vitro Research Applications
A major challenge in the use of peptides for in vitro research is their susceptibility to degradation by proteases present in cell culture media and biological samples. researchgate.net Enhancing the metabolic stability of this compound is crucial for obtaining reliable and reproducible results in these experimental systems. nih.gov
Several of the strategies discussed previously, such as backbone modification and the incorporation of D-amino acids, are effective at increasing resistance to proteolysis. nih.govresearchgate.net Replacing scissile amide bonds with non-natural linkages is a primary approach to block the action of proteases. nih.gov
Another strategy is N-methylation of the amide nitrogens. This modification can sterically hinder the approach of proteases and can also influence the peptide's conformation, sometimes leading to improved activity. nih.gov Cyclization is also a powerful tool for improving metabolic stability, as cyclic peptides are generally more resistant to exopeptidases. upc.edu
In vitro assays using liver microsomes or other tissue homogenates can be used to assess the metabolic stability of newly synthesized this compound analogs. nih.gov These assays help to identify metabolically labile sites within the molecule and guide further design efforts to improve stability. youtube.com
Table 5: Strategies to Enhance the Metabolic Stability of this compound for In Vitro Use
| Strategy | Example Modification | Mechanism of Stabilization |
|---|---|---|
| Amide Bond Isosteres | H-Pro-His-ψ[CS-NH]-Ala-OH | Thioamide bond is not recognized by many proteases. |
| D-Amino Acid Substitution | H-Pro-(D-His)-Ala-OH | D-amino acids are not substrates for most common proteases. nih.gov |
| N-Methylation | H-Pro-His(N-Me)-Ala-OH | Steric hindrance prevents protease binding. nih.gov |
Enhancing Permeability for Cellular Uptake Studies
For research applications that involve studying the effects of this compound on intracellular targets, the ability of the compound to cross the cell membrane is essential. Peptides are often poorly permeable due to their size and polarity. nih.gov Several strategies can be employed to enhance the cellular uptake of this compound analogs.
One approach is to increase the lipophilicity of the peptide. acs.org This can be achieved by modifying the side chains to include more hydrophobic groups or by masking polar functional groups. For example, esterification of the C-terminal carboxylic acid can neutralize the negative charge and increase lipophilicity. nih.gov
The prodrug approach involves modifying the peptide with a lipophilic moiety that is cleaved off by intracellular enzymes to release the active peptide. nih.gov This can be an effective way to shuttle the peptide across the cell membrane.
Another strategy is to design peptidomimetics that can adopt a "chameleonic" conformation, where they expose their polar groups in aqueous environments and shield them in the lipophilic environment of the cell membrane. acs.org This often involves creating a balance of hydrophobic and hydrophilic residues and promoting the formation of intramolecular hydrogen bonds. The use of N-methylation can also improve permeability by reducing the number of hydrogen bond donors and promoting a more membrane-compatible conformation. nih.gov
Table 6: Approaches to Improve the Cellular Permeability of this compound Analogs
| Strategy | Example Modification | Mechanism of Enhanced Permeability |
|---|---|---|
| Increase Lipophilicity | H-Pro-His-Ala-O-tBu | Esterification of the C-terminus neutralizes the charge and increases lipid solubility. nih.gov |
| Prodrug Approach | Attaching a lipophilic promoiety to the N-terminus | The promoiety facilitates membrane crossing, then is cleaved intracellularly. nih.gov |
| Reduce Hydrogen Bond Donors | N-methylation of backbone amides | Reduces the desolvation penalty for entering the lipid bilayer. nih.gov |
| Conjugation to a Cell-Penetrating Peptide (CPP) | Covalent linkage to a polyarginine sequence | CPPs actively transport cargo across the cell membrane. nih.gov |
Computational Approaches in Mimetic Design
The rational design of peptidomimetics, synthetic molecules that replicate the biological activity of a natural peptide like this compound, is heavily reliant on computational methodologies. These in-silico techniques provide a powerful toolkit for predicting and analyzing the interactions between a peptide and its biological target, thereby guiding the synthesis of more stable and potent analogs. The process of designing these mimetics is a multi-faceted approach that leverages molecular modeling, dynamics simulations, and machine learning algorithms to enhance pharmacokinetic properties and reduce potential toxicity.
Computational strategies are instrumental in overcoming the inherent limitations of natural peptides, such as rapid degradation by proteases and poor cell membrane permeability. By creating detailed models of the peptide's structure and its interaction with a receptor, researchers can identify the key amino acid residues—the pharmacophore—responsible for its biological effect. This understanding allows for the targeted modification of the peptide backbone or side chains to create mimetics with improved drug-like characteristics.
Molecular Docking and Dynamics
A cornerstone of computational mimetic design is molecular docking. This technique predicts the preferred orientation of a ligand (the peptidomimetic) when bound to a receptor to form a stable complex. For a tripeptide such as this compound, docking studies would be employed to simulate its interaction with a target protein, providing insights into the binding affinity and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.
Structure-Activity Relationship (SAR) Studies
Computational methods are also pivotal in establishing structure-activity relationships (SAR). By systematically modifying the structure of this compound in silico—for instance, by substituting natural L-amino acids with their D-amino acid counterparts or by introducing non-natural amino acids—researchers can predict how these changes will affect binding affinity and activity. uw.edu This predictive power significantly narrows down the number of candidate molecules that need to be synthesized and tested in the laboratory, saving considerable time and resources. For example, N-methylation is a common modification used in SAR studies to enhance metabolic stability and receptor affinity. mdpi.com
The table below illustrates hypothetical modifications to the this compound sequence that could be explored computationally to improve its properties.
| Original Peptide | Modification | Rationale for Computational Study |
| This compound | Substitution of L-Alanine with D-Alanine | To increase resistance to enzymatic degradation. |
| This compound | N-methylation of the peptide backbone | To improve metabolic stability and membrane permeability. |
| This compound | Cyclization of the peptide backbone | To constrain the conformation and potentially increase receptor affinity and selectivity. |
| This compound | Replacement of Alanine with a non-proteinogenic amino acid | To explore novel interactions with the target receptor and improve pharmacokinetic properties. |
Advanced Computational Tools
More advanced computational approaches, including machine learning and artificial intelligence, are increasingly being integrated into the peptidomimetic design pipeline. frontiersin.orgbiophysics.org These methods can analyze vast datasets of peptide sequences and their corresponding biological activities to identify patterns and build predictive models. acs.org Such models can then be used to generate novel peptide sequences with a high probability of desired activity, further accelerating the discovery of new therapeutic agents. nih.gov The ultimate goal of these computational endeavors is to rationally design peptidomimetics and analogs of peptides like this compound that can serve as effective research tools and potential therapeutic leads.
Applications As Research Probes and Biotechnological Tools
H-Pro-His-Ala-OH as a Model Compound for Peptide Interactions and Enzyme Kinetics
Peptides like this compound are frequently employed as model compounds to elucidate fundamental principles of peptide behavior in biological systems. Their relatively simple structures allow researchers to study complex phenomena such as peptide-protein interactions, enzyme substrate recognition, and the mechanisms of enzyme inhibition without the complexity of larger proteins. The histidine residue, known for its role in enzyme active sites and metal coordination, and proline, which can introduce conformational constraints, make this tripeptide particularly useful for investigating how specific amino acid sequences influence binding affinities and catalytic activities.
Research has explored the potential of peptides containing histidine and proline in modulating enzyme activity. For instance, studies on Angiotensin-Converting Enzyme (ACE) inhibition have synthesized and evaluated various peptide sequences, including His-Pro-Ala (HPA), to understand their structure-activity relationships. While ILKP (Ile-Leu-Lys-Pro) demonstrated a higher ACE inhibitory activity (IC50: 0.355 mM), HPA was also synthesized and studied, indicating its relevance in exploring peptide-enzyme interactions.
Table 1: ACE Inhibition Activity of Selected Peptides
| Peptide Sequence | Target Enzyme | Activity Metric | Value/Description | Reference |
| His-Pro-Ala (HPA) | ACE | Relative Activity | Lower than ILKP | scielo.br |
| Ile-Leu-Lys-Pro (ILKP) | ACE | IC50 | 0.355 mM | scielo.br |
These findings highlight the importance of peptide sequence in determining enzyme inhibitory potential, making this compound and similar peptides valuable tools for kinetic studies and drug discovery efforts targeting specific enzymes.
Utilization in Affinity Chromatography and Protein Purification Research
Affinity chromatography is a powerful technique for the purification of biomolecules, relying on specific reversible interactions between a target molecule and an immobilized ligand. Peptide sequences, particularly those incorporating histidine, are integral to this field. For example, polyhistidine tags (His-tags) are widely used for the purification of recombinant proteins via immobilized metal affinity chromatography (IMAC), where the histidine residues chelate metal ions immobilized on a resin nih.govnews-medical.netsartorius.comresearchgate.net. While this compound itself may not be a commonly used affinity tag, its constituent amino acids, especially histidine, are foundational to these purification strategies. Research in this area focuses on developing novel peptide ligands that can bind to specific proteins or protein domains, thereby enabling highly selective capture and purification processes researchtrends.net. The principles explored with His-tagged proteins are directly applicable to understanding how short peptide sequences can be engineered for affinity-based purification.
Development of Biosensors and Bioassays
Peptides play a crucial role in the development of biosensors and bioassays due to their specificity, sensitivity, and ability to interact with a wide range of analytes. This compound, or peptides incorporating its sequence, can be engineered as recognition elements in biosensing platforms. These peptides can be designed to bind to specific target molecules, such as disease biomarkers or environmental contaminants, triggering a measurable signal through a transducer. The development of biosensors often involves immobilizing peptides onto surfaces or integrating them into cell-free synthesis systems to detect analytes with high precision nih.govmdpi.comthno.orgmdpi.com. The inherent biocompatibility and tunable properties of peptides make them attractive candidates for creating sensitive and specific diagnostic tools and analytical methods.
Role in Materials Science and Biomaterial Development (e.g., hydrogels, scaffolds)
The self-assembly properties of peptides are being increasingly exploited in materials science for the creation of advanced biomaterials, including hydrogels and scaffolds for tissue engineering. Peptides can self-assemble into ordered nanostructures, forming hydrogels that mimic the extracellular matrix (ECM) frontiersin.orgnih.govmdpi.comresearchgate.netmdpi.com. These peptide-based hydrogels offer excellent biocompatibility, biodegradability, and tunable mechanical properties, making them ideal for applications in regenerative medicine.
Research has explored peptide sequences containing proline and alanine (B10760859), such as (Pro-Ala-His)3, as collagen mimics, demonstrating their potential for developing biomaterials for tissue engineering nih.gov. Furthermore, studies involving metal complexes of peptides with sequences similar to this compound, such as Z-Cys-Ala-Pro-His-OMe with Cadmium (Cd(II)), highlight the chelating capabilities of these peptides, which can be relevant for developing functional biomaterials or for controlled release applications nih.gov.
Integration into Synthetic Biology Constructs
Synthetic biology aims to engineer biological systems with novel functions by applying engineering principles to biological components. Peptides, including those with sequences like this compound, can be integrated into synthetic biology constructs to impart specific functionalities. These can range from creating peptide-based drug delivery systems to designing novel protein fusions or metabolic pathways. The ability to synthesize and manipulate peptide sequences allows for their incorporation into engineered genetic circuits or protein scaffolds, expanding the toolkit for designing custom biological machines and systems evitachem.comacademie-sciences.frwikipedia.orgnih.goveuropa.eucbd.int.
Facilitation of Micronutrient Chelation Research
The ability of amino acids and peptides to chelate metal ions is crucial for nutrient transport and bioavailability, particularly for micronutrients. Histidine, with its imidazole (B134444) side chain, and proline are known to participate in metal binding. Research into micronutrient chelation often investigates peptide sequences that can form stable complexes with essential metal ions like iron, zinc, and copper, thereby enhancing their absorption and utilization by plants or organisms mdpi.comnih.govd-nb.info. Peptides like Glu-Pro-Ala-His have been identified as calcium-binding peptides, demonstrating the chelating potential of sequences containing proline and histidine. Studies on the interaction of peptides with metal ions, such as the Cd(II) complex of Z-Cys-Ala-Pro-His-OMe, provide insights into the coordination chemistry and stability of such complexes, underscoring the role of histidine in metal chelation nih.gov. This research is vital for developing strategies to combat micronutrient deficiencies and improve agricultural yields.
Advanced Analytical Techniques in Peptide Research
High-Performance Liquid Chromatography (HPLC) for Purity and Separation
High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase mode (RP-HPLC), is a cornerstone for the separation and purity assessment of peptides. This technique separates molecules based on their hydrophobicity, utilizing a non-polar stationary phase (commonly C18 silica) and a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile, often with acidic modifiers such as trifluoroacetic acid (TFA) or formic acid phenomenex.comnih.gov.
The retention time of a peptide like H-Pro-his-ala-OH is influenced by the hydrophobicity of its constituent amino acids and their sequence. Proline, with its cyclic structure, and Alanine (B10760859) contribute to hydrophobicity, while Histidine, with its imidazole (B134444) ring, is generally more hydrophilic and can be protonated at physiological pH, affecting its retention nih.gov. Predictive models, which sum retention coefficients assigned to individual amino acids, can estimate peptide retention times, aiding in method development and the prediction of elution order, even for closely related sequences nih.govacs.orgnih.gov. For instance, models have achieved high correlation coefficients (R²) up to 0.98 for predicting peptide retention times in RP-HPLC acs.orgacs.org.
HPLC is essential for assessing the purity of synthesized or purified peptides, identifying and quantifying any impurities or degradation products as distinct peaks.
Table 8.1.1: Amino Acid Hydrophobicity and Retention Coefficient Concepts in RP-HPLC
| Amino Acid | General Hydrophobicity | Role in Retention Prediction |
| Proline | Moderate | Contributes to hydrophobic interactions; cyclic structure can influence binding. |
| Histidine | Hydrophilic/Basic | Can be protonated, influencing charge and retention; imidazole ring has unique interaction properties. |
| Alanine | Hydrophobic | Contributes to overall peptide hydrophobicity and retention. |
Note: Retention coefficients are specific to predictive models and chromatographic conditions. Actual retention times depend on the sequence, specific column chemistry, mobile phase composition, and gradient.
Mass Spectrometry (MS) for Sequence Verification and Identification
Mass Spectrometry (MS) is indispensable for determining the molecular weight and verifying the sequence of peptides. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) convert peptides into ions, allowing their mass-to-charge ratio (m/z) to be measured accurately osu.edutemple.edu.
For this compound, the expected monoisotopic mass can be calculated from the masses of its constituent amino acids minus the mass of water lost during peptide bond formation.
Table 8.2.1: Monoisotopic Masses of Constituent Amino Acids and the Tripeptide
| Component | Chemical Formula | Monoisotopic Mass (Da) |
| Proline (Pro) | C₅H₉NO₂ | 115.08861 |
| Histidine (His) | C₆H₉N₃O₂ | 155.06915 |
| Alanine (Ala) | C₃H₇NO₂ | 89.04721 |
| This compound | C₁₄H₂₁N₅O₄ | 323.16198 |
Note: Peptide mass is calculated as the sum of amino acid masses minus two water molecules (2 x 18.015 Da).
Tandem mass spectrometry (MS/MS) provides sequence information by fragmenting the peptide ion. Common fragmentation pathways yield characteristic fragment ions, such as b-ions (N-terminal fragments) and y-ions (C-terminal fragments) osu.edu. The presence and abundance of specific fragments can be influenced by amino acid residues. For example, Proline can affect fragmentation patterns, sometimes leading to the formation of oxazolone (B7731731) structures or specific cleavages acs.orgcore.ac.uk. Histidine's imidazole ring can also participate in fragmentation pathways core.ac.uk. By analyzing these fragmentation patterns, the amino acid sequence of this compound can be confirmed.
Chromatographic-Mass Spectrometric Coupling (LC-MS/MS) for Complex Mixture Analysis
The hyphenation of HPLC with MS/MS (LC-MS/MS) offers a powerful, synergistic approach for the identification and quantification of peptides in complex biological matrices nih.govtepnelpharmaservices.comijsra.net. This technique combines the separation capabilities of HPLC, which resolves peptides based on their physicochemical properties, with the high sensitivity and specificity of MS/MS, which provides molecular weight and sequence information.
In LC-MS/MS, peptides are first separated by HPLC, and then eluted directly into the mass spectrometer. As each peptide elutes, it is ionized, its mass-to-charge ratio is measured, and frequently, it is subjected to fragmentation (MS/MS) for sequence analysis. This allows for the unambiguous identification of peptides, even at low concentrations, and is a standard technique in proteomics and peptide-based drug discovery nih.govtepnelpharmaservices.comijsra.net. The retention time from the HPLC separation serves as an additional parameter for peptide identification, increasing confidence in results.
Quantitative Analysis Methods (e.g., amino acid analysis)
Amino Acid Analysis (AAA) is a fundamental quantitative technique used to determine the precise amino acid composition of a peptide or protein nih.govuniv-rennes1.frusp.orgmsu.edu. The process typically involves the complete hydrolysis of the peptide into its constituent amino acids, usually by heating with strong acid (e.g., 6 M HCl) nih.govuniv-rennes1.fr. Following hydrolysis, the individual amino acids are separated, often using ion-exchange chromatography or reversed-phase liquid chromatography, and then detected and quantified, frequently via fluorescence or mass spectrometry nih.govuniv-rennes1.frnih.gov.
For this compound, AAA would confirm the presence of one Proline, one Histidine, and one Alanine residue. The quantitative results, expressed as molar ratios, are critical for verifying the peptide's composition and purity. A correctly synthesized or purified sample of this compound would yield a molar ratio of 1:1:1 for Proline, Histidine, and Alanine, assuming complete hydrolysis and accurate analysis waters.com.
Table 8.4.1: Expected Amino Acid Composition of this compound
| Amino Acid | Expected Molar Ratio |
| Proline | 1 |
| Histidine | 1 |
| Alanine | 1 |
Microscale Thermophoresis (MST) for Binding Affinity Determinations
Microscale Thermophoresis (MST) is a biophysical technique used to quantify molecular interactions in solution, including those between peptides and other biomolecules like proteins nih.govccf.orgnih.govru.nlnih.gov. The method relies on the principle of thermophoresis, which describes the directed movement of molecules in a temperature gradient. This movement is sensitive to changes in molecular properties such as size, charge, and hydration shell, which occur upon binding nih.govccf.orgru.nl.
In an MST experiment, one binding partner is typically labeled with a fluorophore, or intrinsic fluorescence is utilized. As the concentration of the unlabeled binding partner is varied, the binding-induced change in thermophoretic movement of the labeled molecule is monitored. This allows for the determination of binding affinities (dissociation constants, KD), stoichiometry, and thermodynamics nih.govnih.govaimspress.com. MST is advantageous as it requires minimal sample, can be performed in various buffers, and does not require immobilization of binding partners, thus minimizing artifacts nih.govccf.orgnih.govru.nl. It is particularly useful for studying interactions involving peptides, even with large protein complexes, and has been applied to investigate interactions relevant to drug discovery and biological regulation nih.govnih.govaimspress.comnanotempertech.com. For this compound, MST could be employed to measure its binding affinity to a specific protein target, providing quantitative data on the strength of their interaction.
Future Directions and Emerging Research Avenues
Exploration of H-Pro-His-Ala-OH in Proteomics and Peptidomics
The fields of proteomics and peptidomics, the large-scale study of proteins and peptides, offer a powerful lens through which to explore the endogenous roles and biomarker potential of this compound. Tripeptides are increasingly recognized for their diverse biological activities. acs.org The identification of specific tripeptides in complex biological samples, such as serum or tissue, is a growing area of interest. acs.orgresearchgate.net
Advanced analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), are central to these investigations. acs.org These methods allow for the high-throughput identification and quantification of small peptides. In the context of this compound, peptidomic studies could reveal its presence and concentration in different physiological or pathological states. For instance, variations in the serum levels of certain dipeptides and tripeptides have been observed in different liver diseases, suggesting their potential as disease biomarkers. acs.org
Future research could focus on developing targeted mass spectrometry assays to precisely measure this compound in large patient cohorts. By correlating its abundance with clinical outcomes, researchers could validate its utility as a biomarker for diagnosis, prognosis, or treatment response in various diseases. Furthermore, understanding the metabolic pathways that lead to the formation and degradation of this tripeptide will provide deeper insights into its biological significance.
| Research Area | Methodology | Potential Application for this compound |
|---|---|---|
| Biomarker Discovery | Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and quantification in biofluids to correlate with disease states. |
| Functional Peptidomics | Analysis of peptide profiles in different conditions | Understanding the biological context and potential regulatory roles of the peptide. |
| Metabolic Pathway Analysis | Stable Isotope Labeling and Metabolomics | Elucidating the synthesis and degradation pathways of the tripeptide within the cell. |
Integration with Artificial Intelligence and Machine Learning for Peptide Design
The convergence of artificial intelligence (AI) and molecular biology has opened new frontiers in peptide design. nih.gov Machine learning (ML) algorithms and computational evolution protocols can be used to design novel peptides with specific, enhanced functions. nih.govunits.itnih.gov These computational tools can explore vast sequence spaces to identify peptide candidates with high affinity and specificity for a particular biological target. units.itfrontiersin.org
For this compound, AI and ML could be instrumental in designing analogs with improved therapeutic properties. An evolutionary algorithm, for example, could use the native sequence as a "parent" and systematically introduce mutations. A neural network, trained on experimental data, could then predict the activity of each new virtual peptide, guiding the design process toward sequences with higher potency or stability. pnas.org
These in silico methods rely on accurately describing peptide-target interactions at the molecular level, often using all-atom explicit solvent molecular dynamics to simulate the behavior of the complex. units.itnih.gov By leveraging these predictive models, researchers can rationally design next-generation peptides based on the this compound scaffold, potentially leading to new therapeutics for a range of applications. This approach significantly reduces the time and cost associated with traditional trial-and-error screening methods. frontiersin.org
Novel Applications in Bio-Inspired Materials and Nanotechnology
Peptides are increasingly being explored as fundamental building blocks for the self-assembly of novel nanomaterials. nih.govrsc.org Short peptides, including dipeptides and tripeptides, can spontaneously organize into well-ordered nanostructures such as nanotubes, nanofibers, and hydrogels. nih.govrsc.orgmdpi.com These materials are highly attractive for biomedical applications, including tissue engineering and drug delivery, due to their biocompatibility and tunable properties. mdpi.comsemanticscholar.org
The sequence of this compound, containing a rigid proline residue, a versatile histidine, and a simple alanine (B10760859), could be engineered to drive self-assembly into specific architectures. The process of self-assembly is governed by non-covalent interactions influenced by the peptide's amino acid composition. rsc.org For example, derivatives of the diphenylalanine dipeptide are known to form highly ordered nanotubes. mdpi.com By modifying this compound, for instance by adding aromatic groups, it may be possible to induce the formation of unique nanostructures.
These peptide-based nanomaterials could serve as scaffolds for regenerative medicine, mimicking the extracellular matrix to support cell growth and tissue repair. mdpi.com They could also function as nanocarriers for targeted drug delivery, encapsulating therapeutic agents and releasing them in a controlled manner. tandfonline.com The ability of peptides to recognize and bind to specific inorganic materials also opens up possibilities in creating hybrid organic-inorganic functional materials. acs.org
| Nanostructure | Potential Application | Relevance of this compound |
|---|---|---|
| Nanofibers/Hydrogels | Tissue engineering scaffolds, 3D cell culture. rsc.orgmdpi.com | Sequence could be modified to promote self-assembly into a biocompatible matrix. |
| Nanotubes/Nanoparticles | Drug delivery vehicles, biosensors. nih.govmdpi.com | Could be designed to encapsulate drugs or act as molecular transport channels. tandfonline.com |
| Bio-inspired Coatings | Functionalizing inorganic materials for medical implants. | Peptide sequence could be selected for specific binding to material surfaces. acs.org |
Advanced Methodologies for In Vitro Mechanism of Action Elucidation
Understanding precisely how a peptide exerts its biological effects at a molecular level is crucial for its development as a therapeutic agent. Advanced in vitro methodologies provide powerful tools to dissect the mechanism of action of peptides like this compound without the complexities of a live-cell environment.
Surface Plasmon Resonance (SPR) is a primary technique for studying molecular interactions in real-time. nih.govaffiniteinstruments.com It allows for the label-free measurement of binding affinity and kinetics between a peptide (the analyte) and its potential protein target (the ligand), which is immobilized on a sensor chip. nih.govnih.gov By flowing solutions of this compound over a chip containing various proteins, researchers can identify binding partners and quantify the interaction, providing direct evidence of its molecular target. bio-protocol.org
Cell-Free Protein Synthesis (CFPS) Systems offer another innovative platform. These systems contain all the necessary machinery for transcription and translation (ribosomes, enzymes, amino acids) but lack a cell membrane, providing an open and controllable environment. mdpi.comidtdna.com CFPS can be used to produce the target proteins for SPR analysis or to study the direct effect of this compound on the process of protein synthesis itself. researchgate.net Reconstituted cell-free systems, which contain only the minimal essential components, are particularly useful for identifying the specific stage of translation that a peptide might inhibit. mdpi.comresearchgate.net These systems accelerate the discovery and characterization of peptide functions. mdpi.comresearchgate.net
Other relevant techniques include various forms of peptide display (such as phage, ribosome, and mRNA display), which allow for the screening of large peptide libraries against a target to identify high-affinity binders. nih.govresearchgate.net These methods can help understand the structural requirements for the interaction of this compound with its target.
Green Chemistry Approaches in Peptide Synthesis and Purification
The chemical synthesis of peptides, particularly through Solid-Phase Peptide Synthesis (SPPS), has traditionally relied on large quantities of hazardous organic solvents and reagents. acs.orgrsc.org This results in significant chemical waste, with estimates suggesting that 80-90% of waste generated during peptide synthesis comes from solvents used in washing and purification steps. advancedchemtech.com The growing emphasis on sustainability has spurred the development of "green" chemistry approaches to mitigate the environmental impact of this process. rsc.org
For the synthesis of this compound, several green chemistry principles can be applied:
Solvent Replacement : A major focus is replacing hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). rsc.orgnih.gov Researchers have successfully explored more environmentally benign alternatives such as 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and propylene carbonate. acs.orgrsc.orgbiotage.com Even water has been investigated as a green solvent for certain SPPS reactions. acs.org
Process Optimization : Strategies to reduce solvent consumption include combining coupling and deprotection steps to minimize intermediate washing cycles. digitellinc.com Moving from traditional batch processes to continuous flow systems can also significantly reduce the use of excess reagents and solvents. advancedchemtech.com
Sustainable Purification : Traditional purification by preparative high-performance liquid chromatography (prep-HPLC) is a major consumer of solvents. xtalks.combachem.com Greener alternatives are being adopted, such as automated flash chromatography, which can reduce solvent use and improve efficiency. xtalks.com Another advanced technique is multicolumn countercurrent solvent gradient purification (MCSGP), which can lower solvent consumption by over 30% and increase product yield compared to standard batch chromatography. bachem.com
By adopting these green methodologies, the synthesis and purification of this compound and other peptides can become more sustainable, safer, and cost-effective, aligning chemical manufacturing with modern environmental standards. nih.govrsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
